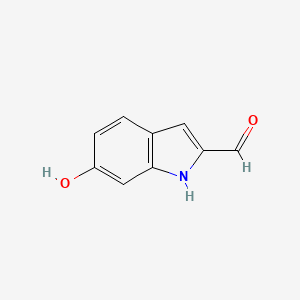

6-hydroxy-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-5,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMSRWMPWUNLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 6 Hydroxy 1h Indole 2 Carbaldehyde and Analogues

De Novo Synthesis Approaches to the Indole (B1671886) Nucleus Bearing Oxygenation and Formylation

The direct construction of the indole core with pre-installed hydroxyl and formyl groups, or their precursors, represents an efficient and convergent approach. These de novo syntheses often involve intricate cyclization and annulation strategies that build the bicyclic indole framework from acyclic or simpler cyclic precursors.

Annulation and Cyclization Reactions for Hydroxyindole Formation

A variety of powerful annulation and cyclization reactions have been developed to access the hydroxyindole core. These methods provide a versatile toolkit for chemists to introduce the hydroxyl group at specific positions on the indole ring, which is crucial for modulating the biological activity and physical properties of the final products.

Palladium catalysis has become a dominant force in the synthesis of indoles, including those bearing hydroxyl groups. These methods often exhibit high efficiency, functional group tolerance, and regioselectivity.

One prominent strategy involves the Larock indole synthesis , which utilizes the palladium-catalyzed coupling of an ortho-iodoaniline with a disubstituted alkyne. This methodology has been successfully applied to the synthesis of the 4-hydroxytryptamine (B1209533) scaffold, a key component of psilocin. The palladium-catalyzed cyclization of a protected N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline with an appropriately substituted silyl (B83357) acetylene (B1199291) proceeds smoothly to afford the desired indole in excellent yield. researchgate.net Notably, the reaction tolerates electron-rich anilines, and lowering the catalyst loading does not adversely affect the yield. researchgate.net

Another approach is the reductive cyclization of β-nitrostyrenes using a palladium/1,10-phenanthroline complex as the catalyst and phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com While this method can lead to the formation of indoles, the presence of a base required for the decomposition of the formate can also catalyze the oligomerization of the starting nitrostyrene (B7858105), which can limit the yield. mdpi.com In some related reactions, hydroxyindoles have been observed as intermediates. mdpi.com

Furthermore, palladium-catalyzed cyclization of ortho-vinyl anilines has been proposed as a route to 4-hydroxyindole (B18505). chemicalbook.com The versatility of palladium catalysis is also demonstrated in the synthesis of 4-substituted indoles via the coupling of 4-hydroxyindole-derived triflates. core.ac.uk

| Catalyst/Reagents | Starting Materials | Product | Key Features |

| Pd(OAc)₂, PPh₃ | o-Iodoanilines, Alkynes | Substituted Indoles | Larock indole synthesis, tolerant of electron-rich anilines. |

| PdCl₂(CH₃CN)₂, Phenanthroline, Phenyl Formate | β-Nitrostyrenes | Indoles (Hydroxyindoles as potential intermediates) | Reductive cyclization using a CO surrogate. |

| Pd Catalyst | o-Vinyl Anilines | 4-Hydroxyindole | Proposed cyclization route. |

| Pd Catalyst | 4-Hydroxyindole-derived Triflates | 4-Substituted Indoles | Cross-coupling strategy for functionalization. |

Ring-opening cyclization strategies offer an alternative and often highly efficient pathway to hydroxyindoles. These methods typically involve the construction of a cyclic precursor that, upon ring-opening and subsequent cyclization, yields the desired indole nucleus.

A notable example is the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. chemicalbook.comjst.go.jp This reaction proceeds at room temperature to afford 2-substituted tetrahydroindol-4(5H)-ones in good to excellent yields. jst.go.jp These intermediates can then be readily converted to 2-substituted 4-hydroxyindole derivatives through a stepwise oxidation process. core.ac.uk This methodology provides a rapid and efficient route to highly substituted indoles, as the tetrahydroindol-4(5H)-one intermediates can be regioselectively functionalized before aromatization. core.ac.uk

The synthesis of the spirocyclopropane precursor can be achieved by reacting 1,3-cyclohexanediones with a diazo compound in the presence of a rhodium catalyst or with (1-aryl-2-bromoethyl)-dimethylsulfonium bromides. chemicalbook.com This versatile approach allows for the synthesis of a variety of substituted hydroxyindoles.

| Precursor | Reagents | Intermediate | Final Product |

| Cyclohexane-1,3-dione | Diazo compound, Rh₂(OAc)₄ or (1-Aryl-2-bromoethyl)-dimethylsulfonium bromides | Cyclohexane-1,3-dione-2-spirocyclopropane | 2-Substituted 4-Hydroxyindole |

| Cyclohexane-1,3-dione-2-spirocyclopropane | Primary Amines | 2-Substituted Tetrahydroindol-4(5H)-one | 2-Substituted 4-Hydroxyindole |

The dehydrogenative aromatization of oxoindoles, specifically tetrahydroindolones, presents a direct method for the synthesis of hydroxyindoles. This transformation essentially converts a saturated or partially saturated carbocyclic ring of the indole precursor into an aromatic ring, thereby introducing the hydroxyl group.

This approach is particularly useful for the synthesis of 4-hydroxyindoles from their corresponding tetrahydroindol-4(5H)-one precursors. actascientific.com The aromatization can be achieved using various oxidizing agents and reaction conditions. For instance, microwave-assisted dehydrogenative aromatization of an oxoindole to a hydroxyindole has been accomplished in a two-step reaction using copper(II) bromide followed by lithium bromide and lithium carbonate, offering a significant reduction in reaction time and energy consumption. actascientific.comactascientific.com

Other reagents that have been employed for the dehydrogenation of cyclohexanones to phenols, a related transformation, include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dioxane and iodine in methanol. actascientific.com The choice of reagent and conditions can be critical to achieving high yields and avoiding side reactions. actascientific.com This method is advantageous as cyclohexanones are often readily available and stable starting materials. actascientific.com

| Starting Material | Reagents | Product | Key Features |

| Tetrahydroindol-4(5H)-one | Copper(II) bromide, Lithium bromide, Lithium carbonate | 4-Hydroxyindole | Microwave-assisted, rapid, and energy-efficient. |

| Tetrahydroindol-4(5H)-one | DDQ in Dioxane | 4-Hydroxyindole | Common dehydrogenating agent. |

| Tetrahydroindol-4(5H)-one | Iodine in Methanol | 4-Hydroxyindole | Alternative dehydrogenation condition. |

Iridium-catalyzed C-H borylation has emerged as a powerful and regioselective method for the functionalization of indoles, providing a direct route to hydroxyindoles. This strategy involves the direct conversion of a C-H bond on the indole ring to a C-B bond, which can then be readily oxidized to a hydroxyl group.

This methodology has been successfully employed for the synthesis of 7-hydroxyindoles. nih.govresearchgate.netacs.org The iridium catalyst, in conjunction with a borylating agent, selectively targets the C7 position of the indole nucleus. nih.govacs.org A key advantage of this method is its high regioselectivity, even in the presence of substituents at other positions on the indole ring. nih.govacs.org For instance, the iridium-catalyzed borylation of N-diethylsilyl-6-methoxyindole directs borylation exclusively to the more sterically hindered C7 position. nih.govacs.org

The resulting 7-borylindoles undergo facile oxidation-hydrolysis with reagents such as hydrogen peroxide and sodium hydroxide (B78521) to furnish the corresponding 7-hydroxyindoles in excellent yields. acs.org This three-step sequence—C-H borylation, oxidation, and hydrolysis—provides an efficient pathway to 7-hydroxyindoles, which are valuable intermediates for the synthesis of natural products and other complex molecules. acs.orgnih.gov

| Indole Substrate | Catalyst/Reagents | Intermediate | Final Product |

| N-protected Indole | Iridium catalyst, Borylating agent | 7-Borylindole | 7-Hydroxyindole |

| N-diethylsilyl-6-methoxyindole | Iridium catalyst, Borylating agent | 7-Boryl-6-methoxyindole | 7-Hydroxy-6-methoxyindole |

Anionic benzannulation represents a powerful strategy for the de novo construction of highly substituted aromatic and heteroaromatic compounds, including hydroxyindoles. These methods involve the formation of a new benzene (B151609) ring onto a pre-existing fragment through a series of anionic bond-forming reactions.

One such approach involves the reaction of functionalized pyrylium (B1242799) salts with various nucleophiles. For example, a benzannulation strategy for the regioselective de novo synthesis of densely functionalized phenols has been described. researchgate.net While the direct application to 6-hydroxy-1H-indole-2-carbaldehyde is not explicitly detailed, the principles of constructing a hydroxylated benzene ring can be conceptually extended to indole systems.

A reported anionic benzannulation reaction of 7-hydroxyindoles using lithium bis(trimethylsilyl)amide (LHMDS) demonstrates the potential of this chemistry in modifying existing indole scaffolds. researchgate.net This suggests that building the indole ring system through a benzannulation approach, where the hydroxyl group is incorporated from one of the reaction partners, is a viable synthetic strategy.

The development of these techniques allows for the efficient and regioselective installation of multiple substituents onto the benzene ring of the indole nucleus, providing access to a diverse range of complex hydroxyindole derivatives.

Introduction of the Formyl Group at the C-2 Position

The introduction of a formyl group at the C-2 position of the indole nucleus is a critical transformation in the synthesis of the target molecule. Several strategies have been developed, with the oxidation of 2-hydroxymethylindoles being a prominent method.

Oxidation of Corresponding 2-Hydroxymethylindole Precursors

A common and effective route to indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles. rsc.org These precursors are typically prepared by the reduction of 2-ethoxycarbonylindoles using reducing agents like lithium aluminum hydride. rsc.org The subsequent oxidation of the resulting alcohol to the aldehyde can be achieved using various oxidizing agents. Activated manganese dioxide (MnO₂) is a frequently employed reagent for this transformation, providing the desired indole-2-carbaldehydes in good yields. rsc.orgtandfonline.com

The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or degradation of the often sensitive indole ring. The reaction conditions for the oxidation of 2-hydroxymethylindoles are generally mild, making this a reliable method for accessing 2-formylated indoles. rsc.org

Alternative Formylation Strategies for Indole Systems

Beyond the oxidation of pre-functionalized precursors, direct formylation of the indole ring offers a more atom-economical approach. Classic methods such as the Vilsmeier-Haack and Reimer-Tiemann reactions are well-established for the formylation of electron-rich aromatic systems, including indoles. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophilic species then attacks the electron-rich indole ring. While formylation of indoles often occurs preferentially at the C-3 position, strategic use of protecting groups or specific reaction conditions can direct the formylation to the C-2 position. bhu.ac.in For instance, the Vilsmeier-Haack reaction can be a viable method for the formylation of activated indoles. organic-chemistry.org

The Reimer-Tiemann reaction , on the other hand, utilizes chloroform (B151607) in a basic aqueous solution to generate dichlorocarbene (B158193) as the reactive electrophile. wikipedia.orgnrochemistry.com This reaction is particularly effective for the ortho-formylation of phenols, and its application to hydroxyindoles presents a potential direct route to the target molecule, although regioselectivity can be a challenge. wikipedia.orgresearch-solution.com The reaction is known to be effective for electron-rich heterocycles like indoles. wikipedia.org

Modern approaches have also emerged, including boron-catalyzed formylation using trimethyl orthoformate as a carbonyl source, which offers a rapid and efficient synthesis of a variety of C-formylindoles under mild conditions. acs.org

Chemoselective Functionalization and Derivatization Strategies for this compound Precursors

The synthesis of the target molecule requires not only the introduction of the formyl group but also the presence of the hydroxyl group at the C-6 position. This necessitates strategies for regioselective functionalization of the indole core.

Regioselective Hydroxylation Protocols for Indole Derivatives

Introducing a hydroxyl group at a specific position on the indole ring can be challenging due to the multiple reactive sites. One common strategy involves the synthesis of a methoxy-substituted indole followed by demethylation. For instance, 6-methoxy-1H-indole can be synthesized and subsequently demethylated to yield 6-hydroxyindole (B149900). dissertation.com The metabolism of related compounds like 3-methylindole (B30407) in human liver microsomes has been shown to produce 6-hydroxy-3-methylindole, indicating that enzymatic or biomimetic approaches could also be explored for regioselective hydroxylation. nih.gov

Directed Formylation of Indole Substrates at C-2 and C-6 Positions

Achieving the desired substitution pattern of this compound often requires a directed synthesis where the positions of both the hydroxyl and formyl groups are controlled. If C-3 is blocked, electrophilic substitution, such as formylation, is directed to the C-2 position. bhu.ac.in If both C-2 and C-3 are occupied, the reaction can occur at the C-6 position. bhu.ac.in

One synthetic approach could involve starting with a pre-functionalized benzene ring that is then used to construct the indole nucleus, thereby ensuring the correct placement of the hydroxyl group. Alternatively, directing groups can be employed to guide the formylation to the desired position on a pre-existing indole scaffold.

Emerging Synthetic Technologies in Indole Chemistry with Relevance to Substituted Indole-Carbaldehydes

The field of indole synthesis is continually evolving, with new technologies offering more efficient and sustainable routes to complex derivatives.

Photoredox catalysis has emerged as a powerful tool for the functionalization of indoles under mild conditions. acs.orgresearchgate.net Visible-light-mediated reactions can be used for the C-3 formylation of indoles using an organic dye like eosin (B541160) Y or Rose Bengal as the photocatalyst and a simple amine like tetramethylethylenediamine (TMEDA) as the carbon source. researchgate.netthieme-connect.comacs.org While many of these methods focus on C-3 formylation, the principles of photoredox catalysis could potentially be adapted for C-2 functionalization through careful substrate design and catalyst selection. Red-light mediated formylation has also been reported, offering advantages in terms of penetration depth and reduced health risks. rsc.org

Flow chemistry offers another promising avenue for the synthesis of indole derivatives. sci-hub.sepolimi.it Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for reactions involving hazardous reagents or unstable intermediates. polimi.it The synthesis of substituted indole-2-carboxylic acid ethyl esters has been successfully demonstrated in a continuous flow setup. sci-hub.se This technology could be applied to the synthesis of this compound, potentially enabling a more streamlined and scalable production process. One-flow synthesis has been used for the preparation of substituted indoles via sequential 1,2-addition and nucleophilic substitution of indole-3-carbaldehydes, showcasing the potential for multi-step syntheses in a continuous manner. researchgate.net

These emerging technologies, with their focus on milder reaction conditions, improved selectivity, and scalability, hold significant promise for the future synthesis of complex and valuable indole derivatives like this compound.

Electrochemical Synthesis Pathways for Indoles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for constructing indole rings. This approach utilizes electrical current to drive redox reactions, often avoiding harsh reagents and reaction conditions. While direct electrochemical synthesis of this compound is not extensively documented, the synthesis of substituted indole derivatives through electrochemical means provides a solid foundation for potential pathways.

A common electrochemical method involves the condensation of an indole with an aldehyde and a source of cyanide, such as malononitrile (B47326). researchgate.net This multicomponent reaction can be catalyzed by an electrogenerated base or a phase-transfer catalyst like LiClO₄, using simple graphite (B72142) and iron electrodes. researchgate.net The reaction proceeds via the formation of an indolenine intermediate, which then rearranges to the more stable 3-substituted indole. This method is notable for its mild conditions, typically running at an applied potential of 1.5 V in ethanol (B145695). researchgate.net

Another approach involves the reductive cyclization of suitable precursors. Indole and its derivatives are known to be electroactive compounds that can be readily oxidized at carbon-based electrodes. researchgate.net This property can be harnessed to induce cyclization in appropriately substituted anilines or nitroarenes to form the indole nucleus. The electrochemical behavior of various indole derivatives, including tryptophan and its metabolites, has been studied in detail, providing insights into the oxidation and reduction potentials that could be applied to synthetic strategies. researchgate.net

The table below summarizes representative conditions for the electrochemical synthesis of indole derivatives, which could be adapted for the synthesis of hydroxylated indole carbaldehydes.

Table 1: Examples of Electrochemical Synthesis of Indole Derivatives

| Starting Materials | Electrode System | Electrolyte/Catalyst | Solvent | Potential/Current | Product Type | Reference |

|---|---|---|---|---|---|---|

| Indole, Aldehydes, Malononitrile | Graphite & Iron | LiClO₄ | Ethanol | 1.5 V / 10 mA cm⁻² | 3-Substituted Indoles | researchgate.net |

| Tryptophan Derivatives | Glassy Carbon Electrode modified with Hemin | - | - | - | Oxidized Indole Species | researchgate.net |

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation to the synthesis of indoles and their analogues has proven highly effective, particularly in palladium-catalyzed cyclization reactions. mdpi.comunina.it

One prominent example is the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from various N-aryl enamines. mdpi.comunina.it In these procedures, the neat mixture of reactants is exposed to microwave irradiation, leading to a significant reduction in reaction time from hours to minutes compared to conventional heating methods. mdpi.comresearchgate.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. The synthesis often proceeds with high regioselectivity and provides excellent yields of the desired indole products. mdpi.com

The benefits of microwave assistance are not limited to cyclization reactions. It can also be effectively used for subsequent functional group manipulations on the indole core. For instance, microwave-assisted Friedländer reactions have been used to construct further heterocyclic systems fused to the indole framework. researchgate.net The use of inorganic solid supports, such as basic alumina, in conjunction with microwave irradiation can further enhance reaction efficiency and provide a solvent-free reaction environment. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield (MW) | Reference |

|---|---|---|---|---|

| DBU-catalyzed Tandem Annulation | 40°C, 2 hours | 40°C (200 W), 3 minutes | 65% | nih.gov |

| Pd-Catalyzed Heterocyclization | Not reported | Neat, 150°C, 10 min | up to 95% | mdpi.comunina.it |

Catalytic Strategies Utilizing Transition Metals (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering unparalleled efficiency and selectivity for the formation of complex molecules like this compound. Palladium, copper, and rhodium catalysts are particularly prominent in the synthesis of indoles and their derivatives.

Palladium

Palladium catalysts are exceptionally versatile for indole synthesis. The Larock indole synthesis, a palladium-catalyzed annulation of an alkyne and an o-haloaniline, is a classic example that allows for the creation of highly functionalized indoles. rsc.org More recent developments have focused on C-H activation and functionalization, which provide a more atom-economical approach. rsc.org

Palladium-catalyzed carbonylative cyclization of 2-(2-haloaryl)indoles or 2-alkynylanilines offers a direct route to introduce a carbonyl group, which is a key feature of the target molecule. nih.govbeilstein-journals.org For instance, the reaction of 2-gem-dibromovinylaniline with carbon monoxide and an arylboronic ester in the presence of a palladium catalyst can yield 2-aroylindoles in a one-pot domino reaction. nih.gov Similarly, palladium-catalyzed reductive N-heteroannulation of nitrostyrene derivatives using carbon monoxide as a reductant can produce various substituted indoles. beilstein-journals.org

Table 3: Selected Palladium-Catalyzed Indole Syntheses

| Reaction Name/Type | Substrates | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Domino Carbonylation/Suzuki Coupling | 2-gem-Dibromovinylaniline, Arylboronic Ester, CO | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100°C, 16h | 2-Aroylindoles | nih.gov |

| C-H Amination/Reduction | Nitroalkenes, CO | Pd(OAc)₂, 1,10-Phenanthroline | DMF, 110°C, 1 bar CO | 3-Arylindoles | beilstein-journals.org |

| C-H Activation/Alkylation | Acetanilides, Epoxides | Pd(OAc)₂ | - | β-Hydroxy Products | rsc.org |

Copper

Copper-catalyzed reactions represent a cost-effective and powerful alternative to palladium-based methods for indole synthesis. The Ullmann condensation, a classical copper-catalyzed N-arylation, is a straightforward method for forming the N-aryl bond in N-substituted indoles. acs.org Modern advancements have introduced the use of diamine ligands, which allow these reactions to proceed under milder conditions and with lower catalyst loadings. acs.org These improved conditions tolerate a wide array of functional groups, including hydroxyl groups, which is pertinent for the synthesis of this compound. acs.org

Copper catalysts are also highly effective in multicomponent reactions (MCRs) for the synthesis of complex heterocycles. nih.gov For example, copper-catalyzed cascade reactions of N-(2-halophenyl)acetamides with active methylene (B1212753) compounds like 2-cyanoacetates can efficiently produce 2-amino-1H-indole-3-carboxylate derivatives under mild conditions. researchgate.net The use of Cu₂O as a catalyst in the three-component reaction of aryl isocyanides, active methylene isocyanides, and arylsulfonothioates enables the formation of new C-C, C-S, and C-N bonds in a single step to construct trisubstituted imidazoles, showcasing the potential for complex indole analogue synthesis. nih.gov

Table 4: Selected Copper-Catalyzed Indole Syntheses

| Reaction Name/Type | Substrates | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ullmann N-Arylation | Indoles, Aryl Iodides | CuI, N,N'-Dimethyl-1,2-diamine | Dioxane, 80-110°C | N-Arylindoles | acs.org |

| Cascade Synthesis | N-(2-halophenyl)-2,2,2-trifluoroacetamide, Alkyl 2-cyanoacetate | Cu₂O, L-proline, K₂CO₃ | DMSO/H₂O, 80°C | 2-Amino-1H-indole-3-carboxylates | researchgate.net |

| Intramolecular C-H Amination | 2-Alkenylanilines | Cu(OAc)₂ (stoichiometric) | - | 3-Substituted Indoles | mdpi.com |

Rhodium

Rhodium catalysts are particularly effective in C-H activation and annulation reactions. Although less common than palladium or copper for simple indole synthesis, rhodium catalysis offers unique reactivity. For instance, Rh(III)-catalyzed sequential C-H activation and intramolecular cascade annulation of benzimidates with nitrosobenzenes have been used to construct 1H-indazoles, which are structurally related to indoles. nih.gov This transformation demonstrates the power of rhodium to mediate complex bond-forming sequences.

In the context of indole synthesis, cobalt, a metal with properties sometimes similar to rhodium, has been used in cross-dehydrogenative couplings of ortho-alkenylanilines to form indoles. mdpi.com Rhodium catalysts are also employed in hydroaminomethylation reactions, which could potentially be adapted to introduce functionalized side chains onto an indole precursor. acs.org The development of rhodium-catalyzed methods for direct indole synthesis often involves the use of a directing group to control the site of C-H activation, followed by coupling with a reaction partner like an alkyne or an alkene.

Table 5: Selected Rhodium-Catalyzed Syntheses of Related Heterocycles

| Reaction Type | Substrates | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Activation/Annulation | Ethyl Benzimidates, Nitrosobenzenes | Rh₂(OAc)₄, Cu(OAc)₂ | PhCF₃, 80°C, 24h | 1H-Indazoles | nih.gov |

| C-H Functionalization/Cyclization | Azobenzenes, Alkenes | [Cp*RhCl₂]₂, Cu(OAc)₂ | DCE, N₂ | Indazoles | nih.gov |

Advanced Reaction Mechanisms and Chemical Reactivity of 6 Hydroxy 1h Indole 2 Carbaldehyde

Reactivity Profiles of the Indole (B1671886) Core in 6-Hydroxy-1H-indole-2-carbaldehyde

The indole core is a π-excessive aromatic system, making it highly susceptible to electrophilic attack. bhu.ac.in However, the reactivity of this compound is modulated by its specific substitution pattern.

Electrophilic Aromatic Substitution at the Indole Nucleus

The indole ring system generally undergoes electrophilic aromatic substitution preferentially at the C3 position of the pyrrole (B145914) ring. bhu.ac.inwikipedia.org This preference is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in

In this compound, the situation is more complex. The C2 position is occupied by an electron-withdrawing formyl group (-CHO), which deactivates the pyrrole ring towards electrophilic attack. Conversely, the C6-hydroxyl group (-OH) is an electron-donating, activating group that directs electrophiles to the ortho (C5 and C7) positions of the benzene ring. thieme-connect.com While the C3 position remains a potential site for substitution, the strong activating effect of the hydroxyl group often directs reactions to the carbocyclic ring, a known characteristic of hydroxyindoles. thieme-connect.com For instance, studies on other hydroxyindoles have demonstrated that electrophilic functionalization, such as aza-Friedel-Crafts reactions, can occur on the benzene portion of the molecule. thieme-connect.com If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position; if both are occupied, the attack shifts to the C6 position in an unsubstituted indole. bhu.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

| Position of Attack | Stability of Intermediate | Influencing Factors on this compound |

|---|---|---|

| C3 | Most stable for unsubstituted indole; positive charge delocalized on nitrogen. bhu.ac.in | Position is unsubstituted but deactivated by the C2-formyl group. |

| C2 | Less stable than C3 attack; disrupts benzene aromaticity for charge stabilization. bhu.ac.in | Position is blocked by the formyl group. |

| C5, C7 | Less reactive than C3 in unsubstituted indole. | Activated by the C6-hydroxyl group, making them likely sites for substitution. thieme-connect.com |

N-H Acidity and Nucleophilicity of the Indole Nitrogen

The lone pair of electrons on the indole nitrogen is integral to the 10 π-electron aromatic system, rendering the nitrogen atom non-basic and a poor nucleophile under neutral conditions. wikipedia.orgresearchgate.net However, the N-H proton is weakly acidic, with the pKa of unsubstituted indole being approximately 17 in DMSO and 32.78 in acetonitrile. organicchemistrydata.orgacs.org The acidity of the N-H bond in this compound is influenced by its substituents. The electron-withdrawing C2-formyl group increases the acidity (lowers the pKa), while the electron-donating C6-hydroxyl group has a slight counteracting effect.

Deprotonation of the N-H group with a strong base, such as sodium hydride (NaH) or a Grignard reagent, generates a resonance-stabilized indolide anion. bhu.ac.in This anion is a potent nucleophile that can react with various electrophiles. bhu.ac.in The reaction can occur at either the nitrogen atom or the C3 position, with the reaction pathway often depending on the specific electrophile and reaction conditions. bhu.ac.in

Chemical Transformations of the Formyl Group (–CHO)

The aldehyde functionality at the C2 position is a key site for a wide array of chemical transformations, providing a gateway to a diverse range of indole derivatives.

Oxidation and Reduction Reactions of the Aldehyde Moiety

The formyl group is readily oxidized or reduced to yield other important functional groups.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, forming 6-hydroxy-1H-indole-2-carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or activated manganese dioxide are effective for this transformation. derpharmachemica.com

Reduction : The aldehyde can be reduced to a primary alcohol, yielding (6-hydroxy-1H-indol-2-yl)methanol. This is typically achieved using hydride-based reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). derpharmachemica.com

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 6-hydroxy-1H-indole-2-carboxylic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (6-hydroxy-1H-indol-2-yl)methanol |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the formyl group is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonium (B1175870) acetate. sigmaaldrich.comoszk.hu The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com This method is widely used for C-C bond formation with indole-2-carbaldehydes. nih.gov

Schiff Base Formation : The aldehyde reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. ajchem-b.com This reaction is a common derivatization method for indole-2-carbaldehydes, often requiring mild heating or acid catalysis. ajchem-b.com

Other Additions : The aldehyde can also participate in other classical carbonyl reactions, such as the Wittig reaction with phosphorus ylides to form alkenes and Grignard reactions to generate secondary alcohols.

Reactive Intermediates and Mechanistic Pathways in Derivatization

The derivatization of this compound proceeds through several key reactive intermediates and mechanistic pathways, reflecting its multifunctional nature.

Arenium Ion Intermediate : In electrophilic aromatic substitution, the reaction proceeds via a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. masterorganicchemistry.com The attack of an electrophile disrupts the aromaticity of the indole ring, and the stability of the resulting arenium ion dictates the regiochemical outcome. Subsequent deprotonation restores aromaticity. masterorganicchemistry.com

Tetrahedral Carbonyl Intermediate : In nucleophilic additions to the formyl group, the initial step is the attack of the nucleophile on the carbonyl carbon. This forms a tetrahedral alkoxide intermediate. sigmaaldrich.com The fate of this intermediate determines the final product; it can be protonated to yield an alcohol (e.g., in reduction or Grignard reactions) or undergo elimination to form a double bond (e.g., in Knoevenagel or Wittig reactions). sigmaaldrich.com

Indolide Anion : As discussed, deprotonation of the indole nitrogen creates the nucleophilic indolide anion. This intermediate can then participate in nucleophilic substitution (Sₙ2) reactions with various electrophiles, such as alkyl halides. bhu.ac.in

Cascade Reactions : The presence of multiple reactive sites allows for the design of cascade or tandem reactions. For example, a Knoevenagel condensation at the aldehyde can be followed by an intramolecular cyclization involving another part of the molecule, leading to complex heterocyclic systems in a single synthetic operation. nih.govjmchemsci.com

The strategic manipulation of these intermediates and pathways allows for the selective functionalization of this compound, making it a valuable building block in the synthesis of complex indole-containing target molecules.

Condensation Reactions Leading to Schiff Bases

The formation of Schiff bases, or azomethines, represents a fundamental class of reactions for this compound. These reactions involve the condensation of the aldehyde functional group with a primary amine. nih.gov The mechanism proceeds in two main stages: the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate, followed by the acid-catalyzed elimination of a water molecule to yield the final imine product. ajchem-b.comresearchgate.net The presence of the C=N double bond in the resulting Schiff base is a key structural feature. ajchem-b.com

The reaction is typically carried out by refluxing a mixture of the indole-2-carbaldehyde and the respective primary amine in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, for several hours. ajchem-b.com The versatility of this reaction allows for the introduction of a wide array of substituents onto the indole core, depending on the choice of the primary amine. This method is widely applicable for generating diverse molecular libraries from various indole derivatives. ajchem-b.com

| Primary Amine Reactant | Resulting Schiff Base Structure Core | Potential Application/Significance |

|---|---|---|

| Aniline (B41778) | N-phenyl-1-(6-hydroxy-1H-indol-2-yl)methanimine | Precursor for N-aryl heterocyclic compounds |

| 4-Bromoaniline | N-(4-bromophenyl)-1-(6-hydroxy-1H-indol-2-yl)methanimine | Introduction of a halogen for further cross-coupling reactions |

| 2-Aminopyridine | N-(pyridin-2-yl)-1-(6-hydroxy-1H-indol-2-yl)methanimine | Synthesis of ligands for metal complexes |

| Ethylamine | N-ethyl-1-(6-hydroxy-1H-indol-2-yl)methanimine | Formation of N-alkyl imine derivatives |

Wittig-Type Cyclizations and Related Annulation Processes

While direct Wittig-type reactions are common for aldehydes, the reactivity of this compound also extends to related annulation processes that facilitate the construction of fused-ring systems. Annulation reactions involve the formation of a new ring onto an existing molecular framework. For instance, base-promoted [4+2] annulation reactions can occur between pyrrole-2-carbaldehyde derivatives and β,γ-unsaturated α-ketoesters, leading to the synthesis of complex dihydroindolizines. researchgate.net

Similarly, the indole nucleus of this compound can participate in tandem reductive-annulation processes. rsc.org These sequences often involve an initial condensation or coupling reaction at the aldehyde, followed by a cyclization that engages the indole ring itself. For example, a reaction with a nitroalkene could be followed by a reductive cyclization to form fused polycyclic indole structures. Rhodium-catalyzed double C-H activation and annulation with alkynes is another advanced strategy that has been applied to N-phenyl-4,5,6,7-tetrahydroindol-4-one, demonstrating the potential for building complex quinoline-fused indoles. nih.gov These methods provide powerful tools for creating intricate molecular architectures based on the indole scaffold.

| Reaction Type | Potential Reactant Partner | Resulting Fused-Ring System | Catalyst/Conditions |

|---|---|---|---|

| [4+2] Annulation | β,γ-Unsaturated α-Ketoester | Dihydroindolizine-type scaffold | Base-promoted (e.g., DBN) |

| Reductive Annulation | Ortho-nitrostyrene derivative | Fused carbazole (B46965) or pyrroloindole system | Pd/C, H₂ atmosphere |

| Rh-Catalyzed C-H Annulation | Alkyne | Pyrrolo[a]quinoline-type scaffold | Rh(III) catalyst |

| Friedel-Crafts-type Cyclization | Activated Alkene | Benzo-fused indole derivative | Brønsted or Lewis Acid |

Multicomponent Reaction Sequences Involving Indole Carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient in medicinal and synthetic chemistry. frontiersin.org Indole aldehydes are valuable substrates for such reactions due to their ability to participate as the carbonyl component. researchgate.netresearchgate.net this compound is an ideal candidate for MCRs, enabling the rapid assembly of diverse and complex heterocyclic libraries from simple precursors. ekb.eg

For example, in a Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide derivatives of the indole. researchgate.net Other notable MCRs include the synthesis of dihydropyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, where the indole aldehyde condenses with active methylene compounds and other reagents in a one-pot process. researchgate.netekb.eg These reactions often proceed with high atom economy and lead to products with significant structural complexity, which would otherwise require lengthy multi-step syntheses.

| Reaction Name | Other Components | Resulting Heterocyclic Core | Catalyst/Solvent Example |

|---|---|---|---|

| Ugi 4-Component Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamide-substituted indole | Methanol |

| Biginelli-type Reaction | Urea/Thiourea, β-Ketoester | Indolyl-dihydropyrimidinone | Lewis or Brønsted Acid |

| Hantzsch-type Reaction | β-Ketoester (2 equiv.), Ammonia | Indolyl-dihydropyridine | Acetic Acid |

| Pyrano[2,3-d]pyrimidine Synthesis | Malononitrile, Barbituric Acid | Indolyl-pyranopyrimidine | Triethylamine/Ethanol |

Palladium-Catalyzed C-N Bond Formation in Indole Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The N-H bond of the indole nucleus in this compound is a prime site for such functionalization. The Buchwald-Hartwig amination, for example, enables the coupling of the indole nitrogen with aryl or heteroaryl halides. researchgate.net This reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., BINAP, DPEPhos, or XPhos), and a base like Cs₂CO₃ or K₃PO₄. researchgate.net

This methodology allows for the synthesis of N-aryl-6-hydroxy-1H-indole-2-carbaldehydes, significantly expanding the structural diversity of the indole core. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the indole anion, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.govbeilstein-journals.org The choice of ligand is critical, as it influences the reaction's efficiency and scope, with bulky, electron-rich ligands often proving most effective. researchgate.net

| Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Potential Product |

|---|---|---|---|---|

| Bromobenzene | Pd(OAc)₂ | XPhos | K₃PO₄ | 6-Hydroxy-1-phenyl-1H-indole-2-carbaldehyde |

| 4-Chlorotoluene | Pd₂(dba)₃ | rac-BINAP | Cs₂CO₃ | 6-Hydroxy-1-(p-tolyl)-1H-indole-2-carbaldehyde |

| 2-Bromopyridine | Pd(OAc)₂ | DPEPhos | Cs₂CO₃ | 6-Hydroxy-1-(pyridin-2-yl)-1H-indole-2-carbaldehyde |

| Phenyl Triflate | Pd₂(dba)₃ | t-BuXPhos | t-BuOK | 6-Hydroxy-1-phenyl-1H-indole-2-carbaldehyde |

Design and Synthesis of Functionalized Derivatives of 6 Hydroxy 1h Indole 2 Carbaldehyde

Derivatives Targeting Specific Chemical Linkages

The aldehyde functional group at the C-2 position of the indole (B1671886) ring is a primary site for derivatization, enabling the construction of a diverse array of compounds through condensation and cyclization reactions.

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with a carbonyl compound like an aldehyde. ijacskros.comdergipark.org.tr This reaction is a fundamental transformation for creating new derivatives of indole-2-carbaldehyde. The synthesis involves the reaction of 1H-indole-2-carbaldehyde with various primary amines, often in the presence of an acid catalyst, to yield the corresponding imine. nih.gov

The general synthetic route involves refluxing the indole-2-carbaldehyde with a substituted aniline (B41778) in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acetic acid. nih.govuodiyala.edu.iq This straightforward method allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's electronic and steric properties. The formation of the imine linkage is confirmed by spectroscopic methods, with the characteristic singlet for the imine proton (–CH=N–) appearing in the 1H NMR spectrum. dergipark.org.trnih.gov

Table 1: Synthesis of Indole-based Schiff Bases

| Indole Precursor | Amine | Product | Key Findings | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carboxaldehyde | 2-Amino-5-alkylthio-1,3,4-thiadiazole | Indole Schiff bases with 1,3,4-thiadiazole (B1197879) scaffold | Reaction completed in 4-6 hours in ethanol with acetic acid catalyst. | nih.gov |

| 5-Fluoro-2,3,3-trimethyl-3H-indole | Substituted anilines | Various imines | The precursor aldehyde was synthesized via a Vilsmier-Haack reaction. | uodiyala.edu.iq |

Hydrazones are another important class of derivatives, formed by the reaction of a carbonyl compound with a hydrazide. The synthesis of hydrazone conjugates of 6-hydroxy-1H-indole-2-carbaldehyde typically begins with the conversion of the corresponding indole-2-carboxylic acid or its ester to indole-2-carbohydrazide. unife.itresearchgate.net This is commonly achieved by refluxing the ethyl ester of indole-2-carboxylic acid with hydrazine (B178648) hydrate (B1144303) in an ethanolic solution. unife.it

The resulting indole-2-carbohydrazide is then condensed with an appropriate aldehyde or ketone to form the hydrazone linkage (–C=N-NH–). unife.itresearchgate.net This reaction is generally carried out by refluxing the hydrazide and the carbonyl compound in ethanol. unife.it The presence of hydroxyl groups on the aromatic ring of the aldehyde reactant has been shown to influence the properties of the resulting hydrazone. unife.it

Table 2: Synthesis of Indole-based Hydrazones | Indole Precursor | Reagents | Intermediate | Final Product | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1H-Indole-2-carboxylic acid | 1. Ethanol, H+2. Hydrazine hydrate | 1H-Indole-2-carbohydrazide | Arylidene-1H-indole-2-carbohydrazones | Good to excellent yields were obtained by coupling the hydrazide with hydroxyarylaldehydes. | unife.it | | Indole-3-carboxaldehyde | Phenyl hydrazine | 3-[(E)-(2-phenylhydrazinylidene) methyl]-1H-indole | Synthesized via condensation in the presence of acetic acid and ethanol. | researchgate.net | | Indole-2-carboxylic acid hydrazide | Aromatic aldehydes | - | Hydrazone derivatives | The reaction proceeds in an acidic medium with good yields. | researchgate.net |

The indole-2-carbaldehyde scaffold is a valuable precursor for the synthesis of fused heterocyclic systems like pyrroloindoles and pyrroloquinolines. arkat-usa.orgresearchgate.net These reactions often involve intramolecular cyclizations that expand the core indole structure.

One effective method for synthesizing pyrrolo[1,2-a]indoles involves the reaction of 4,6-dimethoxyindole-2-carbaldehydes with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine. arkat-usa.org This reaction proceeds via an intramolecular Wittig reaction, yielding highly fluorescent yellow compounds in high yields. arkat-usa.org While this specific example uses a dimethoxy-substituted indole, the methodology highlights a potential pathway for the cyclization of this compound derivatives. Research has also shown that in a 6-hydroxy-4-methoxy-3-substituted-indole-7-carbaldehyde, the formation of a pyrroloquinoline is favored over cyclization involving the phenolic group. arkat-usa.org

Pyrroloquinolines can also be synthesized through a Brønsted acid-catalyzed [4+2]-heterocyclization of indole-7-carbaldehydes, anilines, and electron-rich alkenes. researchgate.net Although this method focuses on the 7-carbaldehyde isomer, it demonstrates the utility of indole aldehydes in constructing complex heterocyclic frameworks.

Modulation of the Hydroxyl Group at C-6

The hydroxyl group at the C-6 position of the indole ring provides another handle for chemical modification, allowing for the synthesis of a variety of derivatives through functionalization or transformation of this group.

The phenolic hydroxyl group at C-6 can be readily converted into ether and ester functionalities. For instance, methylation of a 6-hydroxyindole (B149900) can be achieved to form the corresponding 6-methoxy indole in good yield. acs.org Esterification is also a common transformation. For example, the reaction of a 6-hydroxyindole with pivaloyl chloride can lead to the formation of the corresponding pivalate (B1233124) ester. acs.org

Another important reaction is the conversion of the hydroxyl group into a triflate, which can then be used in palladium-catalyzed cross-coupling reactions. This has been demonstrated by the synthesis of 6-phenyl and 6-ethynylphenyl indoles from the corresponding 6-hydroxyindole precursor. acs.org

Table 3: Functionalization of the C-6 Hydroxyl Group

| 6-Hydroxyindole Derivative | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 6-Hydroxyindole | Methylating agent | 6-Methoxyindole | Etherification | acs.org |

| 1-Tosyl-1H-indol-6-ol | Pivaloyl chloride | 1-Tosyl-1H-indol-6-yl pivalate | Esterification | acs.org |

| 6-Hydroxyindole | Triflic anhydride | 6-Triflyloxyindole | Triflation | acs.org |

| 6-Triflyloxyindole | Phenyl boronic acid, Pd catalyst | 6-Phenylindole | Suzuki Coupling | acs.org |

The electron-rich nature of the indole ring, further enhanced by the C-6 hydroxyl group, makes it susceptible to oxidation. nih.gov The oxidation of hydroxyquinones, which are structurally related to 6-hydroxyindoles, can lead to various products, including ring-contracted lactones when treated with reagents like dimethyl sulfoxide-acetic anhydride. mdpi.com

While specific studies on the direct oxidation of the phenolic hydroxyl of this compound are not extensively detailed in the provided context, the general principles of indole and hydroxyquinone oxidation suggest that this functional group can be a site for oxidative transformations. The oxidation of indoles can be complex, potentially affecting the nitrogen, C2, and C3 positions, and can lead to products like 2-oxindoles. nih.gov The choice of oxidant is crucial for controlling the regioselectivity of the reaction. nih.govresearchgate.net For example, halide-catalyzed oxidation using oxone as the terminal oxidant has been shown to be an efficient method for various indole oxidations. nih.gov

Substitution Pattern Variations on the Indole Ring System

The strategic modification of the this compound core is pivotal for developing new chemical entities. This involves introducing a variety of substituents through methods such as alkynylation, sulfinylation, and integration into larger heterocyclic frameworks.

Alkynylation and subsequent cyclization reactions are powerful tools for constructing complex molecular architectures from simpler indole precursors. Gold(I) catalysis, for instance, enables the cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to generate 1H-indole-2-carbaldehydes. acs.org This process involves the intramolecular addition of the aniline moiety to a gold-activated alkyne, followed by isomerization to yield the final aldehyde product. acs.org

The indole-2-carbaldehyde functional group can also serve as a starting point for further elaboration. For example, indole aldehydes can undergo alkynylation and cyclization with terminal alkynes in the presence of a copper(II) catalyst to form complex fused systems like indeno-indol-carbaldehydes. nih.gov A general synthesis pathway involves reacting an indole aldehyde with an alkyne, such as 1-(hex-5-yn-1-yl)-2-phenyl-1H-imidazole, to yield intricate polycyclic structures. nih.gov The development of these strategies is often facilitated by various catalysts, including gold, indium(III) trifluoromethanesulfonate, and palladium complexes, which are effective in mediating the cascade reactions of terminal alkynes with ortho-alkynylaryl aldehydes or related substrates. acs.orgresearchgate.net

Table 1: Synthesis of Indeno-indol-carbaldehyde Derivatives via Alkynylation/Cyclization This table is generated based on data from a study on the synthesis of indole derivatives. nih.gov

| Starting Indole-Aldehyde | Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Indol-aldehyde (12) | 1-(hex-5-yn-1-yl)-2-phenyl-1H-imidazole | Copper(II) | Indeno-indol-carbaldehyde complex (19) | 54% |

| Indol-aldehyde (13) | 1-(hex-5-yn-1-yl)-2-phenyl-1H-imidazole | Copper(II) | Indeno-indol-carbaldehyde complex (20) | 38% |

The introduction of a sulfonyl group onto the indole nitrogen is a common strategy to modify the electronic properties of the ring and to provide an additional vector for substitution. A straightforward approach for synthesizing 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde involves a multi-step sequence. nih.gov The process begins with the reaction of 2-iodoaniline (B362364) with benzenesulfonyl chloride. nih.gov The resulting N-(2-iodophenyl)benzenesulfonamide is then subjected to a Sonogashira reaction with propargyl alcohol, which undergoes a one-pot coupling and cyclization to form [1-(phenylsulfonyl)-1H-indol-2-yl]methanol. nih.gov The final step is the oxidation of this alcohol using pyridinium (B92312) chlorochromate (PCC) to furnish the desired aldehyde. nih.gov

Table 2: Multi-step Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde This table is generated based on data from a study on sulfanilamide (B372717) derivatives. nih.gov

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 2-Iodoaniline, Benzenesulfonyl chloride | Pyridine | N-(2-iodophenyl)benzenesulfonamide | - |

| 2 | N-(2-iodophenyl)benzenesulfonamide, Propargyl alcohol | Sonogashira reaction conditions | [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol | 84% (overall) |

| 3 | [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol | Pyridinium chlorochromate (PCC) | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 81% |

The indole scaffold can be integrated into more complex heterocyclic systems, such as indazoles, which are themselves important pharmacophores. researchgate.netjmchemsci.comjmchemsci.com Research has demonstrated the synthesis of novel 4,5,6,7-tetrahydro-1H-indazole derivatives bearing an indole substituent. jmchemsci.comjmchemsci.com This is achieved by treating multi-substituted cyclohexanone (B45756) precursors with hydrazine hydrates in a methanolic solution, leading to the formation of the indazole ring fused with the cyclohexane (B81311) system and decorated with an indole moiety. jmchemsci.comjmchemsci.com

Another synthetic connection between these two heterocycles involves the direct transformation of indoles into indazole-3-carboxaldehydes through nitrosation under mildly acidic conditions. researchgate.net This conversion represents a ring-transformation strategy that repurposes the indole framework to build the isomeric indazole core. researchgate.net The resulting structures are of significant interest in medicinal chemistry, as indazole derivatives are investigated for a wide range of biological activities. researchgate.net

Table 3: Synthesis of Indazole Derivatives with Indole Moieties This table is generated based on data from a study on the synthesis and biological evaluation of novel indazole derivatives. jmchemsci.comjmchemsci.com

| Precursor | Reagent | Key Reaction | Product Type |

|---|---|---|---|

| Multi-substituted cyclohexanone derivatives (4a-4j) | Hydrazine hydrates | Cyclization/Condensation | 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives (5A-5J) |

| Indoles | Nitrosating agents | Nitrosation/Ring transformation | 1H-Indazole-3-carboxaldehydes |

Regioselectivity and Stereoselectivity in Derivative Synthesis

Controlling the precise location (regioselectivity) and three-dimensional orientation (stereoselectivity) of new functional groups is paramount in the synthesis of complex molecules.

Regioselectivity: The functionalization of the indole ring system presents a significant regiochemical challenge. The outcome of a reaction is heavily influenced by the directing effects of existing substituents and the choice of catalyst. For instance, the aldehyde group at the C2 position of the indole ring acts as a directing group that favors electrophilic bromination at the C6 position. More advanced strategies involve the use of transient directing groups to achieve C-H functionalization at specific positions of the indole's benzene (B151609) ring. nih.gov By employing a palladium catalyst in conjunction with glycine (B1666218) as a transient directing group, it is possible to achieve regioselective arylation at the C4 position of the indole core. nih.gov Similarly, different catalytic systems and directing groups can steer arylation to the C6 or C7 positions, demonstrating a high degree of control over the substitution pattern. nih.gov The synthesis of the 6-hydroxy indole core itself can be achieved with high regiospecificity through a catalyst-free condensation of carboxymethyl cyclohexadienones with amines. acs.org

Stereoselectivity: Many synthetic transformations, particularly cyclization reactions, can create chiral centers, making stereocontrol essential. Gold-catalyzed cycloisomerization reactions can exhibit stereoselectivity; for example, the cyclization of certain 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols can lead to the formation of (E)-2-(iodomethylene)indolin-3-ols as a specific stereoisomer intermediate. acs.org In other areas of heterocyclic synthesis, such as the preparation of carbohydrate derivatives, mercury(II)-mediated cyclizations have been shown to proceed with high stereoselectivity, yielding predominantly one isomer. beilstein-journals.org For example, the cyclization of a hydroxy-alkene derivative using Hg(OAc)2 can produce the α-D-ribose derivative with high selectivity over the β-isomer. beilstein-journals.org These principles of stereocontrol are broadly applicable to the synthesis of complex indole derivatives.

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 1h Indole 2 Carbaldehyde

Electronic Structure and Aromaticity Analysis of Hydroxyindole-Carbaldehyde Systems

The electronic characteristics of 6-hydroxy-1H-indole-2-carbaldehyde are primarily dictated by the interplay between the fused aromatic rings and the electron-donating hydroxyl (-OH) group and electron-withdrawing carbaldehyde (-CHO) group. The indole (B1671886) core is inherently aromatic, with a π-electron system that is perturbed by these substituents. The hydroxyl group at the 6-position increases the electron density of the benzene (B151609) ring, while the carbaldehyde group at the 2-position withdraws electron density, polarizing the molecule.

Computational studies, often employing Density Functional Theory (DFT), are used to quantify these electronic effects. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO is typically localized on the electron-rich indole ring, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and can be more readily excited. For a structural analog, 6-(benzyloxy)-1H-indole-2-carbaldehyde, the HOMO-LUMO gap is predicted to be in the range of 4.2-4.5 eV, indicating moderate electronic excitation energy.

Aromaticity, a fundamental concept in understanding the stability and reactivity of such systems, is also evaluated computationally. The indole ring system maintains its aromatic character due to the delocalization of π-electrons across both the benzene and pyrrole (B145914) rings.

Table 1: Calculated Electronic Properties of an Indole Analog

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.2–4.5 eV | Indicates moderate electronic excitation energy and chemical reactivity. |

| HOMO Localization | Indole ring | The electron-rich nature of the indole core makes it the primary site for electrophilic attack. |

| LUMO Localization | Formyl moiety | The electron-withdrawing aldehyde group is the likely site for nucleophilic attack. |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of reactions involving indole derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net This is particularly valuable for understanding the chemo-, regio-, and stereoselectivity of reactions.

For instance, in cycloaddition reactions, the indole system can act as a dienophile. Computational studies using DFT can predict whether a reaction will proceed through a concerted or stepwise mechanism. researchgate.net Analysis of the frontier molecular orbitals and Parr functions can explain the observed chemoselectivity. researchgate.net For example, in reactions with Danishefsky's diene, 3-substituted indoles tend to participate as the dienophile in a [4+2] cycloaddition, whereas 2-substituted indoles may favor a hetero-Diels-Alder reaction. researchgate.net The presence of a catalyst, such as zinc chloride, can also be modeled to understand its effect on the reaction mechanism and selectivity, often favoring a stepwise Mukaiyama-type aldol (B89426) reaction with a lower activation energy compared to concerted cycloadditions. researchgate.net

The Vilsmeier-Haack formylation, a common method for introducing a formyl group onto an indole ring, is another reaction that can be studied computationally. wikipedia.org This reaction typically occurs at the C3 position, which is the most reactive site for electrophilic substitution in indole. wikipedia.org

Conformational Analysis and Tautomerism Studies of Indole Derivatives

The conformational flexibility of this compound is influenced by the rotation around the single bond connecting the carbaldehyde group to the indole ring. This rotation can lead to different rotameric equilibria, which can be investigated using computational methods to determine the most stable conformers.

Tautomerism is another important aspect to consider for this molecule. The presence of the hydroxyl group on the indole ring allows for the possibility of keto-enol tautomerism. While less common for aromatic aldehydes, the specific electronic environment of the 6-hydroxyindole (B149900) system could potentially support the existence of a keto tautomer. Computational calculations can determine the relative energies of the different tautomeric forms, providing insight into their relative populations at equilibrium. In related 1-hydroxyindole (B3061041) derivatives, tautomerism between the hydroxy and keto forms has been observed.

Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the carbaldehyde oxygen is a possibility that would significantly influence the molecule's conformation and reactivity. doi.org Computational studies can identify and quantify the strength of such interactions.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling using computational methods is a valuable tool for understanding the chemical reactivity and selectivity of this compound. By analyzing the electronic properties of the molecule, it is possible to predict the most likely sites for electrophilic and nucleophilic attack.

The most reactive position on the indole ring for electrophilic aromatic substitution is typically the C3 position. wikipedia.org However, since this position is unsubstituted in this compound, it is a likely site for reactions such as formylation or alkylation. wikipedia.org The electron-withdrawing nature of the aldehyde group at the C2 position enhances the electrophilicity of the aldehyde carbon, making it susceptible to nucleophilic attack in reactions like aldol condensations.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com These maps, in conjunction with frontier molecular orbital analysis, allow for the prediction of regioselectivity in various reactions. tandfonline.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships for Indole Scaffolds

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. physchemres.org These descriptors are used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-reactivity relationships (QSRR), which correlate the molecular structure with its biological activity or chemical reactivity. dergipark.org.tr

For indole scaffolds, a range of global reactivity descriptors can be calculated to predict their behavior in chemical reactions. acs.org These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

These descriptors can be calculated from the HOMO and LUMO energies and provide a quantitative basis for understanding the reactivity of indole derivatives. acs.org For example, the electrophilicity index can help distinguish between molecules that act as agonists versus antagonists at a particular receptor site. doi.org By calculating these descriptors for a series of related compounds, it is possible to build predictive models for their chemical and biological properties. dergipark.org.tr

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | Energy to remove an electron. | Relates to the molecule's ability to act as an electron donor. acs.org |

| Electron Affinity (A) | Energy released upon gaining an electron. | Relates to the molecule's ability to act as an electron acceptor. acs.org |

| Electronegativity (χ) | Tendency to attract electrons. | Provides insight into the overall electronic character of the molecule. acs.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is generally less reactive. acs.org |

| Chemical Softness (S) | Reciprocal of hardness. | A softer molecule is generally more reactive. acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Hydroxy 1h Indole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 6-hydroxy-1H-indole-2-carbaldehyde can be assembled.

The ¹H NMR spectrum of this compound provides key information about the electronic environment of each proton. The spectrum is expected to show distinct signals for the aldehyde proton, the indole (B1671886) NH, the phenolic OH, and the aromatic protons on both the pyrrole (B145914) and benzene (B151609) rings.

The aldehyde proton (-CHO) is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 9.9 ppm. pdx.edu The proton on the indole nitrogen (NH) also appears as a broad singlet at a high chemical shift, often above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The phenolic hydroxyl proton (OH) signal is also a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

The aromatic region reveals signals for the five protons attached to the indole core. The H3 proton, located on the pyrrole ring, is adjacent to the electron-withdrawing aldehyde group and typically resonates as a singlet around δ 7.2-7.3 ppm. The protons on the benzene ring (H4, H5, and H7) form a coupled spin system. H7 is often observed as a doublet, H5 as a doublet of doublets, and H4 as a doublet, with coupling constants characteristic of ortho and meta relationships. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| NH | > 11.0 | br s | - |

| CHO | 9.5 - 9.9 | s | - |

| OH | Variable (e.g., 4.8 - 5.5) | br s | - |

| H4 | ~7.4 | d | J = 8.5 |

| H7 | ~6.8 | d | J = 2.0 |

| H5 | ~6.7 | dd | J = 8.5, 2.0 |

| H3 | ~7.2 | s | - |

Note: Data are estimated based on values for structurally similar compounds. acs.orgrsc.org s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected.

The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 180-185 ppm. rsc.org The carbon bearing the hydroxyl group (C6) is significantly influenced by the oxygen atom and resonates at approximately δ 152 ppm. acs.org The other sp²-hybridized carbons of the indole ring appear in the range of δ 95-140 ppm. The chemical shifts are influenced by the substituents and their positions on the ring. For instance, C2, being attached to the aldehyde, and C7a, the bridgehead carbon, are typically found at the downfield end of this range. researchgate.netorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 182.5 |

| C6 | 152.4 |

| C7a | 137.0 |

| C2 | 135.5 |

| C3a | 125.0 |

| C4 | 122.0 |

| C5 | 110.0 |

| C3 | 108.0 |

| C7 | 96.0 |

Note: Data are estimated based on values for structurally similar compounds like 6-hydroxyindoles and indole-3-carbaldehydes. acs.orgrsc.org

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation between the H4 and H5 protons on the benzene ring, confirming their adjacency. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~7.2 ppm (H3) would correlate with the carbon signal at ~108.0 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals long-range correlations between protons and carbons over two to four bonds. ipb.pt These correlations are crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The aldehyde proton (CHO) to C2.

The H3 proton to C2, C3a, and the aldehyde carbon.

The H4 proton to C3a and C6.

The H7 proton to C5 and C6.

These correlations confirm the placement of the aldehyde group at the C2 position and the hydroxyl group at the C6 position.

While ¹H and ¹³C NMR define the carbon skeleton, nitrogen NMR can provide valuable insight into the electronic structure and potential tautomerism of the indole ring. jmchemsci.com Indoles can exist in different tautomeric forms, although the 1H-indole form is overwhelmingly stable. jmchemsci.com

Nitrogen-15 (¹⁵N) NMR is preferred over ¹⁴N due to the latter's broad signals. ¹⁵N chemical shifts are highly sensitive to the local electronic environment, including hybridization and protonation state. ipb.pt The ¹⁵N chemical shift of the indole nitrogen can be determined indirectly and with high sensitivity using a ¹H-¹⁵N HMBC experiment. core.ac.uk This experiment detects correlations between the nitrogen atom and nearby protons (e.g., NH, H3, H7a). Studying changes in the ¹⁵N chemical shift under different conditions (e.g., solvent, pH) can provide information about tautomeric equilibria and hydrogen bonding interactions involving the indole nitrogen. jmchemsci.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its bonds.

The most prominent features are the sharp, strong carbonyl (C=O) stretch of the aldehyde group, which is expected around 1650-1670 cm⁻¹. The presence of both a hydroxyl (-OH) and an amine (-NH) group results in broad absorption bands in the high-frequency region (3200-3500 cm⁻¹). The O-H stretch is typically a broad band around 3300-3400 cm⁻¹, while the N-H stretch appears in a similar region, often around 3300 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹, and aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1620 cm⁻¹ region. acs.orgunife.it

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| O-H (phenol) | Stretch | 3300 - 3400 | Strong, Broad |

| N-H (indole) | Stretch | ~3300 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (aldehyde) | Stretch | 1650 - 1670 | Strong, Sharp |

| C=C (aromatic) | Stretch | 1450 - 1620 | Medium-Strong |

| C-O (phenol) | Stretch | 1200 - 1250 | Strong |

Note: Frequencies are based on data from related indole derivatives. acs.orgunife.it

Raman Spectroscopy in Indole Characterization

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of indole derivatives. The resulting spectra offer a detailed fingerprint of the molecule's structure. For indole compounds, characteristic Raman bands reveal information about the skeletal vibrations of the fused ring system, as well as the stretching and bending modes of its functional groups.

Theoretical and experimental studies on related indole structures, such as indole-3-carboxylic acid and ethyl indole-2-carboxylate, provide a basis for interpreting the Raman spectra of this compound. ijrar.orgresearchgate.net Density Functional Theory (DFT) calculations are often employed to predict vibrational frequencies and assign the observed Raman bands to specific molecular motions. ijrar.orgresearchgate.net For instance, the C-H stretching vibrations of the phenyl ring typically appear in the 3050-3070 cm⁻¹ region. ijrar.org The out-of-plane bending of C-H groups, which is sensitive to the substitution pattern on the ring, is expected in the 675-900 cm⁻¹ range. ijrar.org

The analysis of the Raman spectrum of E-(N′-(1H-INDOL-3YL) Methylene (B1212753) Isonicotinohydrazide) (ICINH), a related indole derivative, demonstrates the utility of this technique. The study combined experimental FT-Raman spectra with DFT calculations to assign vibrational modes, including those of the indole ring. openaccesspub.org Such combined experimental and theoretical approaches are essential for the accurate structural characterization of complex indole derivatives like this compound. openaccesspub.org

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400 |

| C-H Stretch (Aromatic) | 3050-3150 |

| C=O Stretch (Aldehyde) | 1650-1680 |

| C=C Stretch (Indole Ring) | 1450-1600 |

| C-O Stretch (Hydroxyl) | 1200-1300 |

Note: These are predicted values based on the analysis of similar indole derivatives and may vary slightly for the specific compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For indole derivatives, HRMS analysis using techniques like Electrospray Ionization (ESI) is common. rsc.org In the case of a related compound, 6-hydroxy-1H-indole-3-acetamide, HRMS confirmed the molecular formula as C₁₀H₁₀N₂O₂. smolecule.com Similarly, for this compound (C₉H₇NO₂), HRMS would be expected to yield a highly precise mass measurement consistent with this formula.